Uridine 5'-(tetrahydrogen triphosphate), 5-bromo-, tetralithium salt

RNA polymerase specificity transcription modified nucleotide incorporation

Uridine 5'-(tetrahydrogen triphosphate), 5-bromo-, tetralithium salt (CAS 93882-11-2), commonly referred to as 5-bromouridine 5'-triphosphate tetralithium or 5-BrUTP tetralithium, is a halogenated pyrimidine ribonucleoside 5'-triphosphate analog bearing a bromine substituent at the C5 position of the uracil base, with lithium as the sole counterion (molecular formula C₉H₁₀BrLi₄N₂O₁₅P₃; MW 586.77 g/mol). As a member of the 5-halogenated UTP analog class, this compound serves as a substrate for DNA-dependent RNA polymerases, replacing natural UTP during transcription, and enables non-radioactive detection of nascent RNA via immunological recognition using anti-bromodeoxyuridine (anti-BrdU) monoclonal antibodies that cross-react with bromouridine (BrU) moieties.

Molecular Formula C9H10BrLi4N2O15P3
Molecular Weight 586.9 g/mol
CAS No. 93882-11-2
Cat. No. B12672560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine 5'-(tetrahydrogen triphosphate), 5-bromo-, tetralithium salt
CAS93882-11-2
Molecular FormulaC9H10BrLi4N2O15P3
Molecular Weight586.9 g/mol
Structural Identifiers
SMILES[Li+].[Li+].[Li+].[Li+].C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)Br
InChIInChI=1S/C9H14BrN2O15P3.4Li/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;;/h1,4-6,8,13-14H,2H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19);;;;/q;4*+1/p-4/t4-,5-,6-,8-;;;;/m1..../s1
InChIKeyHXXSHFKMXFTEJG-JFSFQOOPSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uridine 5'-(tetrahydrogen triphosphate), 5-bromo-, tetralithium salt (CAS 93882-11-2): Compound Identity and Core Biochemical Profile


Uridine 5'-(tetrahydrogen triphosphate), 5-bromo-, tetralithium salt (CAS 93882-11-2), commonly referred to as 5-bromouridine 5'-triphosphate tetralithium or 5-BrUTP tetralithium, is a halogenated pyrimidine ribonucleoside 5'-triphosphate analog bearing a bromine substituent at the C5 position of the uracil base, with lithium as the sole counterion (molecular formula C₉H₁₀BrLi₄N₂O₁₅P₃; MW 586.77 g/mol) . As a member of the 5-halogenated UTP analog class, this compound serves as a substrate for DNA-dependent RNA polymerases, replacing natural UTP during transcription, and enables non-radioactive detection of nascent RNA via immunological recognition using anti-bromodeoxyuridine (anti-BrdU) monoclonal antibodies that cross-react with bromouridine (BrU) moieties [1]. The tetralithium salt form is distinguished from the more commonly available sodium salt (CAS 161848-60-8) by its counterion composition, which holds particular relevance for structural biology applications and crystallization trials where lithium ions may confer advantages in crystal packing or mitigate sodium-dependent enzyme inhibition [2].

Why Generic 5-Halogenated UTP Substitution Fails: Evidence-Based Differentiation of 5-BrUTP Tetralithium Salt


The 5-halogenated UTP analog class exhibits substantial divergence in biochemical behavior that precludes casual interchange between members. The halogen substituent's van der Waals radius (F: 1.47 Å, Cl: 1.75 Å, Br: 1.85 Å, I: 1.98 Å) directly affects both the steric accommodation within RNA polymerase active sites and the stability of the resulting RNA-DNA hybrid [1]. Critically, 5-BrUTP occupies a functional middle ground—the bromine atom is sufficiently large to enable robust anti-BrdU antibody recognition (unlike 5-FUTP), yet small enough to avoid the steric penalties that increasingly compromise 5-IUTP incorporation efficiency in certain polymerase systems [2]. Furthermore, the tetralithium counterion formulation of CAS 93882-11-2 is not interchangeable with the sodium salt (CAS 161848-60-8) in applications sensitive to cation identity, such as X-ray crystallography where lithium's smaller ionic radius and lower electron density affect crystal contacts, or in enzymatic assays where sodium ions at high concentrations can inhibit RNA polymerase activity [3]. These differences demand rigorous, data-driven selection rather than generic procurement.

5-BrUTP Tetralithium Salt: Quantitative Comparator Evidence Guide for Scientific Procurement


RNA Polymerase I Utilizes 5-BrUTP More Efficiently Than Unmodified UTP, While RNA Polymerase II Discriminates Against It

In a systematic head-to-head comparison of eight 5-substituted UTP analogs using purified RNA polymerases I and II from cherry salmon liver nuclei, 5-BrUTP was utilized more efficiently than natural UTP by RNA polymerase I, but less efficiently than UTP by RNA polymerase II [1]. The study attributed these differences to Vmax effects determined through kinetic analyses, establishing polymerase-specific substrate discrimination between the brominated analog and unmodified UTP. By contrast, 5-fluoro-UTP was incorporated less efficiently than UTP by both polymerases, and 5-iodo-UTP showed a similar but distinct incorporation pattern to 5-BrUTP, with quantitative differences reflecting the increased steric bulk of iodine.

RNA polymerase specificity transcription modified nucleotide incorporation RNA Pol I RNA Pol II

5-BrUTP Reduces Abortive Initiation by RNA Polymerase II Compared to Unmodified UTP

Substitution of 5-bromo-UTP for UTP reduced abortive initiation by purified RNA polymerase II on bubble templates, consistent with the bromine substitution strengthening the RNA-DNA hybrid and thereby stabilizing the transcription complex during early elongation [1]. This effect was directly attributed to the enhanced base-pairing stability conferred by the 5-bromine modification, a property not shared by unmodified UTP and not systematically characterized for other 5-halogenated UTP analogs in this polymerase system. This finding provides a mechanistic basis for 5-BrUTP's utility in transcription run-on assays where processive elongation is desirable.

abortive initiation RNA Polymerase II transcription complex stability RNA-DNA hybrid strength

BrUTP and IUTP Abrogate Factor-Dependent Transcription Termination by Vaccinia RNA Polymerase, Unlike UTP, GTP Analogs, or BrCTP

Incorporation of bromo-UMP (BrUMP) or iodo-UMP (IUMP) into nascent RNA abrogated factor-dependent transcription termination by vaccinia virus RNA polymerase without preventing the synthesis of read-through transcripts [1]. Critically, the substitution of BrCTP for CTP or ICTP for CTP did NOT inhibit termination, nor did substitution of ITP or 7-methylguanosine for GTP, demonstrating that the termination-abrogating effect is specific to halogenated UTP analogs incorporated at uridine positions within the UUUUUNU termination signal sequence. Notably, BrUTP substitution did not alter nuclease sensitivity of transcripts, ruling out increased RNA:DNA hybrid stability as the mechanism.

transcription termination vaccinia virus RNA polymerase nucleotide analog read-through

Anti-BrdU Monoclonal Antibodies Enable Immunological Detection of BrUTP-Labeled RNA with Established Cross-Reactivity Specificity

5-BrUTP-incorporated RNA is specifically detected by commercially available anti-BrdU monoclonal antibodies that cross-react with bromouridine (BrU) moieties in RNA, enabling non-radioactive detection workflows across multiple platforms including immunoelectron microscopy, flow cytometry, immunoprecipitation, and immunoblotting [1]. This detection principle has been validated across diverse systems including microinjected mammalian cells, permeabilized cell preparations, and in vitro transcription reactions [2]. Unlike 5-ethynyl-UTP (5-EU) which requires copper(I)-catalyzed click chemistry for detection, or 5-fluoro-UTP which cannot be detected immunologically due to insufficient steric distinction from natural uracil, 5-BrUTP leverages a mature antibody-based detection infrastructure with decades of protocol optimization and widespread reagent availability. The bromine atom at the C5 position provides sufficient steric bulk for antibody epitope recognition while minimizing perturbation of Watson-Crick base pairing.

immunodetection anti-BrdU antibody bromouridine labeling nascent RNA detection non-radioactive labeling

Tetralithium Salt Form Offers Differentiated Solubility and Crystallization Profile vs. Sodium Salt for Structural Biology Applications

The tetralithium salt (CAS 93882-11-2, MW 586.77) is molecularly distinct from the sodium salt (CAS 161848-60-8, MW ~587 for trisodium; ~629 for formulation with 3Na). This counterion difference has practical consequences: lithium ions (ionic radius 0.76 Å) are smaller than sodium ions (1.02 Å) and can occupy different positions in crystal lattices, potentially improving crystal quality for X-ray diffraction studies . PDB entries 3n6n (Enterovirus 71 RNA-dependent RNA polymerase complexed with BrUTP) and 7cyw (flavonoid C-glucosyltransferase from Fagopyrum esculentum complexed with BrUTP) demonstrate the successful use of BrUTP in structural biology, though the specific counterion used in crystallization is not always reported [1]. Furthermore, lithium salts of nucleotide triphosphates are generally preferred in applications where sodium ions may interfere with enzymatic activity, as certain RNA polymerases exhibit sodium-dependent inhibition at concentrations that may accumulate when using sodium salt formulations over extended reaction times.

tetralithium salt counterion differentiation X-ray crystallography structural biology nucleotide salt form

Bromine Anomalous Scattering at K-Absorption Edge Enables Experimental Phasing in X-Ray Crystallography of RNA and RNA-Protein Complexes

The bromine atom at the C5 position of 5-BrUTP serves as an anomalous scatterer for X-ray crystallography at the Br K-absorption edge (~0.92 Å), enabling experimental phasing through single-wavelength anomalous diffraction (SAD) or multi-wavelength anomalous diffraction (MAD) methods [1]. The anisotropy of anomalous scattering at the Br K-edge in brominated nucleotides has been characterized, demonstrating a marked directional dependence of the anomalous signal strength that can be exploited for phasing when crystal orientation is optimized [2]. This property is absent in unmodified UTP and significantly weaker in 5-chloro-UTP (Cl K-edge at ~4.4 Å, outside typical synchrotron beamline range). While 5-iodo-UTP provides stronger anomalous signal (I K-edge at ~0.37 Å, accessible at many beamlines), the larger van der Waals radius of iodine may perturb RNA structure more substantially, making 5-BrUTP the preferred choice for phasing experiments where structural fidelity to native RNA is prioritized alongside phasing power.

anomalous scattering X-ray crystallography bromine phasing RNA structure MAD/SAD phasing

Definitive Application Scenarios for 5-BrUTP Tetralithium Salt Based on Quantitative Differentiation Evidence


Strand-Specific Transcription Run-On (TRO) Assays for RNA Polymerase II Termination Analysis

The demonstrated ability of BrUTP to reduce abortive initiation by RNA Pol II [7], combined with its abrogation of factor-dependent termination in certain viral polymerase systems , makes the tetralithium salt the nucleotide analog of choice for strand-specific TRO assays. In these protocols, permeabilized cells or isolated nuclei are incubated with BrUTP and unlabeled ATP, CTP, and GTP, allowing RNA polymerases to elongate nascent transcripts with BrUMP incorporation. The reduced abortive initiation yields more full-length run-on products, while the anti-BrdU immunoprecipitation step enriches for newly synthesized RNA. This application is particularly relevant for studies of transcriptional pausing, premature termination, and polymerase processivity defects, where the balance between BrUTP incorporation efficiency and the functional readout of termination abrogation must be carefully controlled [8].

Metabolic Labeling and Nascent RNA Sequencing (Bru-Seq / BruChase-Seq) with Lithium Counterion Compatibility

5-BrUTP is the core reagent for Bru-Seq (bromouridine sequencing) and BruChase-Seq protocols, where bromouridine-labeled nascent RNA is immunoprecipitated with anti-BrdU antibodies and analyzed by next-generation sequencing to map actively transcribed regions genome-wide [7]. The tetralithium salt form is specifically advantageous for these workflows when lithium-compatible enzymatic steps are employed, as the absence of sodium ions avoids potential inhibition of certain RNA processing enzymes. The optimized Li-BrU-seq protocol has recently demonstrated that systematic optimization of 5-bromouridine-based metabolic labeling enables low-input nascent RNA sequencing, with the lithium salt formulation contributing to improved enzymatic compatibility throughout the immunoprecipitation-to-library-preparation pipeline .

Ultrastructural Localization of Transcription Sites by Immunoelectron Microscopy

The combination of BrUTP's efficient incorporation by RNA polymerases in live cells (following microinjection or permeabilization) and the high spatial resolution achievable with anti-BrdU immunogold detection has established BrUTP as the reagent of choice for ultrastructural mapping of transcription sites [7]. This approach has revealed perichromatin fibrils as the in situ form of nascent transcripts and the dense fibrillar component of the nucleolus as the site of pre-rRNA transcription—findings that depend on the bromine atom's ability to survive fixation and embedding protocols while retaining antibody accessibility. The lithium salt formulation may offer advantages during heavy-metal staining steps commonly used in electron microscopy sample preparation, where sodium ions could form interfering precipitates with certain staining reagents.

In Vitro Transcription for X-Ray Crystallography with Intrinsic Anomalous Phasing

For structural biology laboratories determining RNA or RNA-protein complex structures, in vitro transcription using 5-BrUTP tetralithium as the UTP replacement generates bromine-labeled RNA transcripts suitable for experimental SAD/MAD phasing without the need for postsynthetic heavy-atom derivatization [7]. The tetralithium counterion is preferred over sodium in crystallization trials because lithium ions (smaller ionic radius) can facilitate tighter crystal packing and are less likely to compete with essential magnesium ions at RNA polymerase active sites or RNA tertiary structure stabilization sites . The bromine anomalous scattering signal at the K-edge (~0.92 Å), characterized for its polarization-dependence in nucleotide crystals, provides a phasing signal whose anisotropy can be exploited when optimal crystal orientation is achieved [8].

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